2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a pyridine ring. The incorporation of these substituents imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property can influence their interaction with targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence these properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
Fluoropyridines are known to exhibit unique physical, chemical, and biological properties, which can result in various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine. For instance, the compound’s reactivity can be influenced by temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity and thereby affecting the redox state of the cell . Additionally, this compound can interact with proteins involved in signal transduction pathways, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, indicating its potential use in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme, affecting its interaction with substrates and other molecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of metabolic regulation and stress response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, this compound can influence the levels of various metabolites, further impacting cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine typically involves the introduction of fluorine, iodine, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with hydrogen fluoride and ferric chloride in a suitable solvent at elevated temperatures. The reaction mixture is then neutralized with a saturated sodium carbonate solution to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The electron-deficient pyridine ring makes the fluorine atom susceptible to nucleophilic attack, leading to the formation of substituted products.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling reactions: The presence of iodine allows for palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation and reduction: Iodine-containing products with different oxidation states.
Coupling reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying their interactions with biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)pyridine
- 3-Iodo-2-(trifluoromethyl)pyridine
- 2-Fluoro-3-bromo-6-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is unique due to the simultaneous presence of fluorine, iodine, and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Compared to its analogs, this compound may exhibit enhanced reactivity and selectivity in certain transformations, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
2-fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFWFYZXEVQOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730864 | |
Record name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-34-5 | |
Record name | 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-3-iodo-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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